molecular formula C21H27N3O4S B5518926 2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide

2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide

Cat. No. B5518926
M. Wt: 417.5 g/mol
InChI Key: AUTRQSSRYUGSDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide" typically involves multi-step chemical reactions, starting from basic building blocks like ethyl-pyridine through reactions such as the Whol Ziegler reaction and Williamson reaction, followed by aminolysis. For instance, Khan et al. (2019) synthesized a series of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, highlighting the complexity of synthesizing such molecules and their potential for significant biological activities (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Molecular Structure Analysis

The molecular structure of compounds in this category often involves detailed spectroscopic and crystallographic studies to elucidate their configuration. For example, Zhang et al. (2007) conducted a study on a derivative of 2,5-piperazinedione, providing insights into the molecular structure through crystallography and NMR analysis, which is critical for understanding the structural basis of the compound's properties and reactivity (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups, such as sulfonyl and acetamide groups. These groups affect the molecule's reactivity, making it capable of undergoing various chemical transformations. Studies by Virk et al. (2018) on similar compounds demonstrate how modifications to the molecular structure can impact their enzymatic inhibition potential, showcasing the chemical reactivity and potential applications of these molecules (Virk, Rehman, Abbasi, et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for the practical applications of these compounds. Shibuya et al. (2018) discovered a clinical candidate with enhanced aqueous solubility, highlighting the importance of physical properties in the development of therapeutically relevant compounds (Shibuya, Kawamine, Ozaki, et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity with various agents and stability under different conditions, are key to understanding the potential applications of these compounds. For instance, the study by Consalvi et al. (2015) on a series of methylsulfonyl and sulfamoyl acetamides reveals insights into their selectivity and inhibition potential, demonstrating the intricate relationship between chemical structure and biological activity (Consalvi, Alfonso, Di Capua, et al., 2015).

Scientific Research Applications

Synthesis Methods and Molecular Docking

Researchers have developed synthesis protocols for compounds with similar structural motifs, utilizing both conventional and microwave-assisted methods. These compounds have been evaluated for their inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies have further elucidated their interaction mechanisms with target enzymes, highlighting their potential as therapeutic agents (Virk et al., 2018).

Antibacterial Potentials

Another aspect of research focuses on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These studies have identified compounds with significant inhibitory activities against various bacterial strains, suggesting their use in developing new antibacterial agents (Iqbal et al., 2017).

Application in Liquid Chromatography

The development of chemically removable derivatization reagents for liquid chromatography highlights another application area. These reagents, which include substituted piperazine structures, allow for sensitive detection and easy removal post-derivatization, improving analytical methodologies for various compounds (Wu et al., 1997).

Enzyme Inhibition for Therapeutic Applications

Further studies explore multifunctional amides with enzyme inhibitory potentials, targeting diseases such as Alzheimer's. These compounds, synthesized through reactions involving substituted piperazine, have shown moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their relevance in drug discovery for neurodegenerative diseases (Hassan et al., 2018).

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-18-8-10-19(11-9-18)29(26,27)24-14-12-23(13-15-24)16-21(25)22-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTRQSSRYUGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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